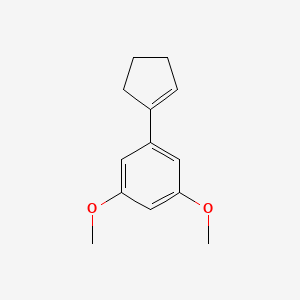
1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene is an organic compound characterized by a cyclopentene ring attached to a benzene ring substituted with two methoxy groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentene with 3,5-dimethoxybenzaldehyde in the presence of a catalyst such as palladium on activated charcoal. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Ozone (O3), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium on activated charcoal
Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alcohols
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of methoxy groups can enhance its binding affinity and specificity . Additionally, the compound’s structural features allow it to participate in various chemical reactions, contributing to its diverse range of effects .
Comparación Con Compuestos Similares
1-(Cyclopent-1-en-1-yl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a benzene ring.
(2,3,4-Trimethoxyphenyl)(2-(2,3,4-trimethoxyphenyl)cyclopent-1-en-1-yl)methanone: Contains additional methoxy groups and a different substitution pattern.
Uniqueness: 1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene is unique due to its specific substitution pattern on the benzene ring and the presence of a cyclopentene ring. This combination of structural features imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propiedades
Número CAS |
88418-33-1 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
1-(cyclopenten-1-yl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C13H16O2/c1-14-12-7-11(8-13(9-12)15-2)10-5-3-4-6-10/h5,7-9H,3-4,6H2,1-2H3 |
Clave InChI |
ODFOSWCGOSQYBC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C2=CCCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


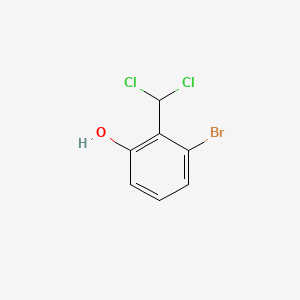
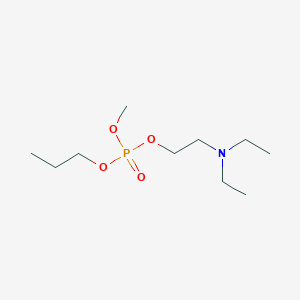
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
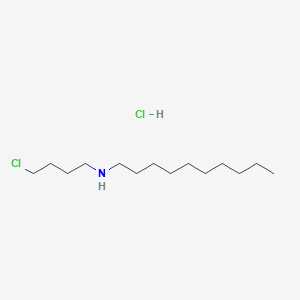
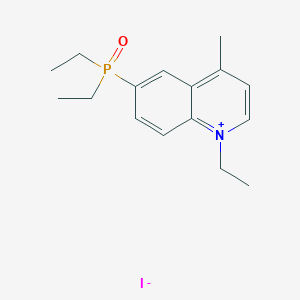
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
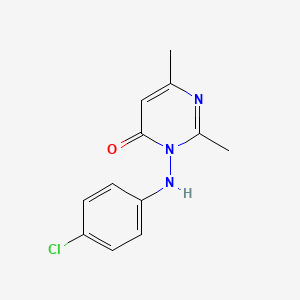
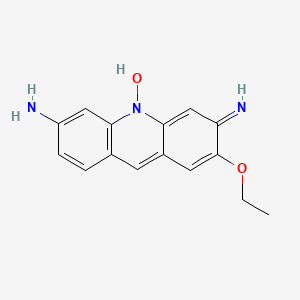
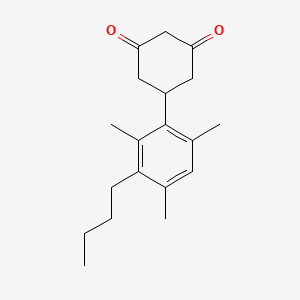
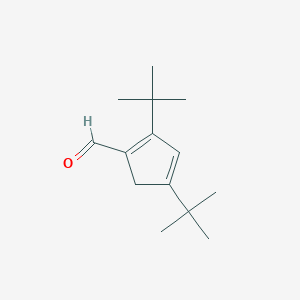
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
